molecular formula C12H12O4 B11781952 Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate

Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate

Cat. No.: B11781952
M. Wt: 220.22 g/mol
InChI Key: FJPKVTCKAQNXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions mentioned above to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amino derivatives.

Scientific Research Applications

Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methoxy-3-methylbenzofuran-2-carboxylate: Similar in structure but with an ethyl group instead of a methyl group.

    4-Methoxy-3-methylbenzofuran-2-carboxylic acid: The carboxylic acid derivative of the compound.

    4-Methoxy-3-methylbenzofuran: Lacks the carboxylate group.

Uniqueness

Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate is unique due to its specific substitution pattern on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

Methyl 4-methoxy-3-methylbenzofuran-2-carboxylate (MMBC) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

MMBC features a benzofuran core, characterized by a fused benzene and furan ring system. The presence of methoxy and methyl substituents enhances its chemical reactivity and biological activity. The molecular formula for MMBC is C12_{12}H12_{12}O4_{4} with a molecular weight of approximately 220.23 g/mol.

Biological Activities

Research indicates that MMBC exhibits several biological activities, including:

  • Antioxidant Activity : MMBC has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Anticancer Properties : Preliminary studies suggest that MMBC may inhibit the proliferation of various cancer cell lines, including non-small cell lung carcinoma (NSCLC) A549 cells.
  • Antimicrobial Effects : MMBC has demonstrated activity against a range of bacterial strains, indicating potential as an antimicrobial agent.

The mechanism by which MMBC exerts its biological effects is multifaceted:

  • Enzyme Inhibition : MMBC may interact with specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The compound could bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Activity

A study evaluated the cytotoxic effects of MMBC on A549 and NCI-H23 cell lines. The results indicated that MMBC exhibited an IC50_{50} value ranging from 1.48 µM to 47.02 µM, demonstrating significant antiproliferative activity comparable to established chemotherapeutic agents.

CompoundCell LineIC50_{50} (µM)
MMBCA5491.48
StaurosporineA5491.52
MMBCNCI-H230.49

Antimicrobial Activity

In antimicrobial evaluations, MMBC showed effective inhibition against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus<10
Escherichia coli<10
Mycobacterium tuberculosis<0.60

Case Study 1: Anticancer Potential

In vitro studies on A549 cells treated with MMBC revealed a significant increase in apoptosis rates compared to control groups. The Annexin V-FITC/PI staining assay indicated that approximately 42% of treated cells underwent apoptosis.

Case Study 2: Antimicrobial Efficacy

A series of experiments demonstrated that MMBC derivatives exhibited potent antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 4-methoxy-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H12O4/c1-7-10-8(14-2)5-4-6-9(10)16-11(7)12(13)15-3/h4-6H,1-3H3

InChI Key

FJPKVTCKAQNXSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=CC=C2)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.